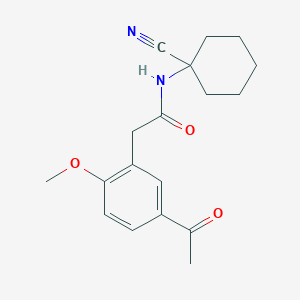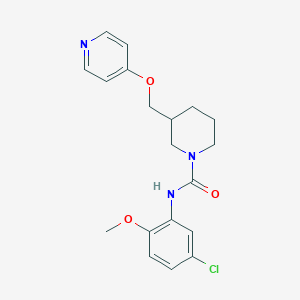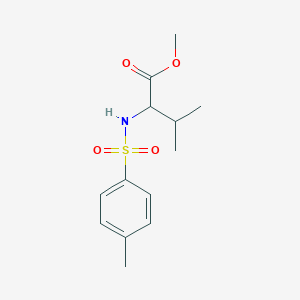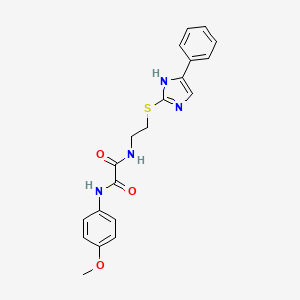
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide, commonly known as ACPA, is a potent and selective agonist for the cannabinoid receptor CB1. ACPA has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, inflammation, and anxiety.
Wirkmechanismus
ACPA exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor expressed in the brain and peripheral tissues. Activation of the CB1 receptor by ACPA leads to the inhibition of neurotransmitter release and modulation of neuronal excitability, resulting in the observed analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACPA has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of energy metabolism, and the suppression of inflammation. ACPA has also been implicated in the regulation of appetite and food intake, and it has been suggested as a potential target for the treatment of obesity and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ACPA in laboratory experiments is its high selectivity for the CB1 receptor, which allows for the investigation of specific CB1-mediated effects. However, ACPA is also known to have off-target effects, and its use requires careful consideration of dose and experimental conditions to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on ACPA, including the investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of more selective CB1 agonists may provide new insights into the specific roles of the CB1 receptor in various disease states. Finally, the potential therapeutic applications of ACPA and related compounds in the treatment of various diseases warrant further investigation.
Synthesemethoden
ACPA can be synthesized using a multistep process involving the reaction of 2-methoxy-5-acetylbenzonitrile with cyclohexylmagnesium bromide, followed by acetylation and amidation. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
ACPA has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological processes. ACPA has been shown to have potent analgesic effects in animal models of neuropathic pain, and it has been suggested as a potential therapeutic agent for the treatment of chronic pain conditions.
Eigenschaften
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(21)14-6-7-16(23-2)15(10-14)11-17(22)20-18(12-19)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEFYWTVGZKYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2622161.png)


![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)







![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)
